molecular formula C2H2N2S3 B7759860 CID 23283

CID 23283

Cat. No. B7759860
M. Wt: 150.3 g/mol
InChI Key: YWZHEXZIISFIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 23283 is a useful research compound. Its molecular formula is C2H2N2S3 and its molecular weight is 150.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 23283 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 23283 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells

    Chemically induced dimerization (CID) is a valuable tool for studying biological processes. New orthogonal and reversible CID systems allow control over protein function with precision and spatiotemporal resolution, primarily applied in dissecting signal transductions and exploring membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing

    CID techniques, particularly proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms, are developed for inducible gene regulation and editing. These systems enable fine-tuning of gene expression and multiplexing biological signals with different logic gating operations. They are also applied in transient genome manipulation and in vivo gene activation (Ma et al., 2023).

  • Reversible Protein Localization in Living Cells

    CID can be used for reversible control of protein localization in living cells, with applications in controlling peroxisome transport and mitotic checkpoint signaling. This is achieved through a novel chemical inducer of protein dimerization that can be activated and deactivated using light (Aonbangkhen et al., 2018).

  • Resolving Problems in Cell Biology

    CID has been instrumental in solving various problems in cell biology, especially in understanding lipid second messengers and small GTPases. It helps explain the signaling paradox and has seen recent advancements in specificity and the ability to manipulate multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).

  • Water Use Efficiency and Productivity in Agriculture

    CID, specifically carbon isotope discrimination, is used in agriculture to improve water use efficiency and productivity in crops like barley. This method shows promise as a selection criterion in breeding programs (Anyia et al., 2007).

properties

IUPAC Name

5-imino-1,2,4-dithiazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHEXZIISFIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=N)N=C(SS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=N)N=C(SS1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 23283

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.